molecular formula C10H8O3 B1362782 2-Methyl-1-benzofuran-5-carboxylic acid CAS No. 219763-06-1

2-Methyl-1-benzofuran-5-carboxylic acid

Cat. No.: B1362782
CAS No.: 219763-06-1
M. Wt: 176.17 g/mol
InChI Key: JTNYNAOEJXGMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-benzofuran-5-carboxylic acid (CAS: 219763-06-1) is a benzofuran derivative with the molecular formula C₁₀H₈O₃ and a molar mass of 176.17 g/mol. Its structure comprises a fused benzofuran ring system with a methyl substituent at position 2 and a carboxylic acid group at position 5 (Figure 1). Key identifiers include:

  • SMILES: CC1=CC2=C(O1)C=CC(=C2)C(=O)O
  • InChIKey: JTNYNAOEJXGMCQ-UHFFFAOYSA-N .

Preparation Methods

Preparation Methods of 2-Methyl-1-benzofuran-5-carboxylic Acid

Perkin Rearrangement from 3-Halocoumarins

One of the most efficient and well-documented methods to synthesize benzofuran carboxylic acids, including 2-methyl derivatives, is via the Perkin rearrangement of 3-halocoumarins under basic conditions. This method involves:

  • Starting from 3-bromocoumarins prepared by regioselective bromination of coumarins using N-bromosuccinimide (NBS) in acetonitrile under microwave irradiation.
  • The 3-bromocoumarin is then subjected to a base-mediated rearrangement (e.g., sodium hydroxide in ethanol) under microwave heating, which induces ring contraction and rearrangement to form the benzofuran-2-carboxylic acid derivative.
  • Acidification of the reaction mixture precipitates the free acid product.

This microwave-assisted Perkin rearrangement significantly reduces reaction time from hours to minutes (typically 5 minutes at 79 °C under 300 W microwave power) and affords very high yields (95–99%) of benzofuran carboxylic acids, including methyl-substituted derivatives.

Table 1. Microwave-Assisted Perkin Rearrangement Yields

Bromocoumarin (1) Product (2) Yield (%)
3-Bromo-5,6-dimethoxycoumarin (1a) 3-Methyl-5,6-dimethoxybenzofuran-2-carboxylic acid (2a) 99%
Other substituted 3-bromocoumarins (1b–1d) Corresponding benzofuran acids (2b–2d) 95–97%

Reaction conditions: 0.05 g substrate, ethanol (5 mL), NaOH (0.02 g), microwave 5 min at 79 °C.

Friedel-Crafts Alkylation and Oxidation Route

A related approach involves:

  • Friedel-Crafts alkylation of benzofuran or phenolic precursors using catalysts such as aluminum chloride to introduce the methyl group at the 2-position.
  • Oxidation of methyl or hydroxymethyl substituents at the 5-position to the carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Purification to isolate the target acid.

This method allows for selective substitution and is amenable to optimization by varying catalysts, solvents, and temperature to maximize yield.

Table 2. Yield Comparison of Friedel-Crafts Alkylation Under Different Conditions

Catalyst Solvent Temperature (°C) Yield (%)
AlCl₃ THF 0 72
H₂SO₄ Toluene 25 58
FeCl₃ DCM 25 64

Optimization of these parameters can improve yield and selectivity for the methylated benzofuran intermediate, which is then oxidized to the carboxylic acid.

Analytical and Research Findings

  • Microwave-assisted Perkin rearrangement is a breakthrough for rapid synthesis, reducing reaction times from hours to minutes with excellent yields and purity.
  • The rearrangement proceeds efficiently in ethanol with sodium hydroxide, and the product precipitates upon acidification.
  • Spectroscopic characterization (¹H NMR, IR) confirms the structure with characteristic signals for methyl groups and carboxylic acid functionalities.
  • Cyclization methods from o-hydroxyacetophenones provide a versatile route but may require multiple steps including oxidation.
  • Friedel-Crafts alkylation combined with oxidation offers a modular approach to install methyl and carboxyl groups selectively.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Reaction Time Yield (%) Advantages
Microwave-assisted Perkin Rearrangement 3-Bromocoumarins NaOH, ethanol, microwave (79 °C, 5 min) 5 minutes 95–99 Very fast, high yield, simple work-up
Cyclization of o-Hydroxyacetophenones o-Hydroxyacetophenone derivatives Acidic or basic catalysis, dehydration Hours Moderate to high Versatile, suitable for diverse substitutions
Friedel-Crafts Alkylation + Oxidation Benzofuran or phenolic precursors AlCl₃ (or other Lewis acids), oxidants (KMnO₄, CrO₃) Hours 58–72 Selective substitution, scalable

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-1-benzofuran-5-carboxylic acid is studied for its potential in treating various diseases, particularly due to its antitumor , antibacterial , and antioxidant properties.

  • Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines, including ovarian cancer .
  • Antibacterial Effects : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, disrupting cell wall synthesis and inhibiting metabolic pathways .
  • Antioxidant Properties : The carboxylic acid group enhances the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.

Biological Research

The compound's influence on cellular processes and biochemical pathways makes it a valuable subject for biological research.

  • Cell Signaling : Studies show that benzofuran derivatives can modulate signaling pathways involved in cell survival and proliferation, making them candidates for further investigation in cancer therapies.
  • Gene Expression : The interaction of this compound with biomolecules can lead to changes in gene expression, which is crucial for understanding its mechanisms of action .

Antitumor Activity

A study evaluated the anticancer effects of benzofuran derivatives against human ovarian cancer cells (A2780), revealing significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic use.

Antibacterial Testing

In antimicrobial assays, this compound demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Oxidative Stress Protection

Research highlighted the compound's ability to reduce oxidative stress markers in vitro, suggesting its potential as a protective agent in neurodegenerative diseases where oxidative damage is prevalent .

Mechanism of Action

The mechanism of action of 2-Methyl-1-benzofuran-5-carboxylic acid and its derivatives involves interaction with various molecular targets and pathways. For example, some derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes or disrupting cell membranes . The specific pathways and targets depend on the functional groups present on the benzofuran ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-methyl-1-benzofuran-5-carboxylic acid and its analogs:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Notable Features
This compound C₁₀H₈O₃ Methyl (C2), carboxylic acid (C5) 176.17 Fully aromatic, planar structure
2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid C₁₀H₁₀O₃ Methyl (C2), dihydro ring (saturated C2–C3) 178.18 Increased flexibility due to partial saturation
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid C₁₀H₁₀O₄ Methoxy (C5), dihydro ring 194.18 Electron-donating methoxy enhances solubility
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid C₉H₅BrClO₃ Halogens (Br at C7, Cl at C5) 292.49 High reactivity for cross-coupling reactions
5-Amino-benzofuran-2-carboxylic acid methyl ester C₁₀H₉NO₃ Amino (C5), methyl ester (C2) 191.18 Ester group improves bioavailability

Key Comparative Insights

Aromaticity vs. In contrast, dihydro analogs (e.g., 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid) exhibit reduced aromaticity, increasing conformational flexibility and altering solubility .

Substituent Effects: Electron-Withdrawing Groups: The carboxylic acid at C5 in the target compound increases acidity (pKa ~3–4) compared to esters (e.g., methyl ester in 5-amino analog) . Halogenation: Bromo and chloro substituents in analogs like 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid enhance molecular weight and reactivity, making them suitable for Suzuki-Miyaura couplings .

Methoxy-substituted dihydro derivatives () may exhibit improved solubility in polar solvents due to the electron-donating methoxy group.

Research Implications and Gaps

Further research could explore:

  • Structure-Activity Relationships (SAR) : Impact of substituents on biological targets.
  • Synthetic Utility : Role of halogenated analogs in catalytic reactions.

Biological Activity

2-Methyl-1-benzofuran-5-carboxylic acid (C10H8O3), a member of the benzofuran family, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings, case studies, and biochemical analyses regarding the biological activity of this compound.

This compound is characterized by the following properties:

  • Molecular Formula : C10H8O3
  • Molecular Weight : 176.17 g/mol
  • Structure : The compound consists of a benzofuran ring substituted with a carboxylic acid group and a methyl group.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular conditions. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a protective agent against oxidative damage .

Anti-inflammatory Effects

Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. It may modulate pathways involved in inflammation, such as the NF-kB signaling pathway. This activity suggests its potential use in treating inflammatory diseases .

Anticancer Properties

The anticancer activity of this compound has been explored in various studies:

  • Mechanism of Action : The compound has been found to induce apoptosis in cancer cells through the activation of specific signaling pathways. It inhibits cell proliferation by interfering with the cell cycle and promoting cell death in tumor cells .
  • Case Studies : In experimental models, this compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and ovarian cancer cells. For instance, one study reported an IC50 value indicating substantial growth inhibition at low micromolar concentrations .
Activity Effect Reference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in cancer cell proliferation and metabolic pathways crucial for tumor growth.
  • Cell Signaling Modulation : It affects multiple signaling pathways that regulate cell survival and apoptosis, leading to enhanced anticancer effects .

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:

  • Synthesis Techniques : Various synthetic methods have been employed to create analogs with improved potency and selectivity against specific targets.
  • Biological Evaluation : Compounds derived from this acid have shown improved efficacy in inhibiting cancer cell lines compared to the parent compound, indicating that structural modifications can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-1-benzofuran-5-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : A typical synthesis involves cyclization of substituted phenols with α,β-unsaturated carbonyl precursors. For example, 5-carboxy-substituted benzofurans are often synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives followed by oxidation. Optimization includes adjusting catalyst concentration (e.g., H₂SO₄ or POCl₃), temperature (80–120°C), and solvent polarity (e.g., acetic acid or DMF). Post-synthetic hydrolysis of ester intermediates (e.g., methyl esters) using NaOH/EtOH can improve carboxylic acid yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral features?

  • Methodological Answer :

  • ¹H/¹³C NMR : The benzofuran proton signals (δ 6.5–7.8 ppm) and carboxylic acid proton (δ ~12 ppm, broad) are diagnostic. Methyl groups adjacent to the furan ring appear as singlets near δ 2.3–2.5 ppm .
  • FT-IR : Strong absorbance at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch.
  • X-ray crystallography : SHELX software (via SHELXL refinement) resolves crystal packing and confirms substituent positions .

Q. What crystallization strategies are recommended for purifying this compound, and how does solvent selection impact crystal morphology?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) produces needle-like crystals suitable for X-ray analysis. Mixed solvents (e.g., EtOH/H₂O) improve yield by reducing solubility. Crystal morphology affects diffraction quality; plate-like crystals may require cryoprotection for data collection .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the pharmacological potential of this compound derivatives?

  • Methodological Answer :

  • Substituent variation : Systematically modify the methyl group (C2) and carboxylic acid (C5) positions. Introduce halogens (e.g., Br, Cl) or methoxy groups to assess electronic effects on bioactivity .
  • Bioassays : Test derivatives in in vitro antimicrobial (MIC assays) or anticancer (MTT cell viability) models. Compare IC₅₀ values against parent compound .
  • Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to contextualize activity .

Q. What methodologies are appropriate for resolving contradictory results in biological activity studies of benzofuran carboxylate derivatives?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple studies (PubMed, EBSCO) using inclusion criteria (e.g., consistent assay protocols) .
  • Statistical modeling : Apply structural equation modeling (SEM) to identify latent variables (e.g., compound stability, assay sensitivity) that explain conflicting outcomes .
  • Replication studies : Re-test compounds under controlled conditions (e.g., pH, temperature) to isolate experimental variables .

Q. How should researchers approach the computational modeling of this compound interactions with biological targets, and what validation methods are essential?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., COX-2 or bacterial topoisomerases). Validate with molecular dynamics (MD) simulations to assess binding stability .
  • QSAR modeling : Develop regression models correlating substituent electronegativity with activity. Cross-validate using leave-one-out (LOO) methods .
  • Experimental validation : Confirm computational predictions with SPR (surface plasmon resonance) binding assays or enzyme inhibition studies .

Properties

IUPAC Name

2-methyl-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNYNAOEJXGMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360234
Record name 2-methyl-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219763-06-1
Record name 2-methyl-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.